(S,S)-Et-DUPHOS-Rh (S,S)-Et-DUPHOS-Rh
Brand Name: Vulcanchem
CAS No.: 213343-64-7
VCID: VC3738796
InChI: InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
SMILES: [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh]
Molecular Formula: C30H48BF4P2Rh-
Molecular Weight: 660.4 g/mol

(S,S)-Et-DUPHOS-Rh

CAS No.: 213343-64-7

Cat. No.: VC3738796

Molecular Formula: C30H48BF4P2Rh-

Molecular Weight: 660.4 g/mol

* For research use only. Not for human or veterinary use.

(S,S)-Et-DUPHOS-Rh - 213343-64-7

CAS No. 213343-64-7
Molecular Formula C30H48BF4P2Rh-
Molecular Weight 660.4 g/mol
IUPAC Name cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate
Standard InChI InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
Standard InChI Key XIOPHSBHVOCZMM-UHFFFAOYSA-N
Isomeric SMILES [B-](F)(F)(F)F.CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC.C1CC=CCCC=C1.[Rh]
SMILES [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh]
Canonical SMILES [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh]

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S,S)-Et-DUPHOS-Rh comprises a rhodium(I) center coordinated to a chiral (S,S)-1,2-bis(2,5-diethylphospholano)benzene ligand, a 1,5-cyclooctadiene (COD) molecule, and a tetrafluoroborate (BF4\text{BF}_4^-) counterion. The ligand’s ethyl substituents at the 2- and 5-positions of the phospholane rings induce a rigid, C2-symmetric geometry critical for enantiocontrol. The COD ligand enhances solubility in nonpolar solvents while maintaining catalytic activity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number213343-64-7
Molecular FormulaC30H48BF4P2Rh\text{C}_{30}\text{H}_{48}\text{BF}_4\text{P}_2\text{Rh}^-
Molecular Weight660.4 g/mol
IUPAC Name(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate
Hydrogen Bond Acceptors5
Rotatable Bonds6

The stereochemical integrity of the catalyst is preserved by the (S,S) configuration of the phospholane units, which enforce a well-defined chiral pocket around the rhodium center. This spatial arrangement dictates substrate orientation during the hydrogenation process, directly influencing enantioselectivity .

Synthesis and Stability

The complex is synthesized via ligand exchange reactions, typically starting from [Rh(COD)2]BF4[\text{Rh}(\text{COD})_2]\text{BF}_4 and (S,S)-Et-DUPHOS in dichloromethane. The product precipitates as a crystalline solid with high purity (>95%), as confirmed by 31P^{31}\text{P} NMR and X-ray crystallography. Stability studies indicate that the catalyst retains activity for over six months when stored under inert atmosphere at -20°C, though prolonged exposure to moisture or oxygen degrades performance .

Applications in Asymmetric Hydrogenation

Enantioselective Hydrogenation of α-Aminomethylacrylates

(S,S)-Et-DUPHOS-Rh achieves enantiomeric excesses (ee) exceeding 99% in the hydrogenation of α-aminomethylacrylates to β-amino acid derivatives. For example, methyl (Z)-3-aminomethyl-2-pentenoate undergoes complete conversion within 12 hours at 50°C under 50 psi H2_2, yielding (R)-3-aminomethylpentanoate with 99.5% ee. The reaction proceeds via a Rh-H insertion mechanism, where the substrate’s olefin binds trans to the COD ligand, and stereoselectivity arises from steric interactions between the ethyl groups and the substrate’s aminomethyl moiety .

Table 2: Representative Hydrogenation Results

SubstrateConditionsee (%)Conversion (%)Reference
Methyl α-aminomethylacrylate50°C, 50 psi H2_2, THF99.5100
Ethyl 3-cyano-5-methylhexenoate25°C, 15 psi H2_2, MeOH9598
tert-Butyl enol ester40°C, 30 psi H2_2, toluene9799

Role in Pregabalin Synthesis

A landmark application involves the asymmetric hydrogenation of ethyl 3-cyano-5-methylhex-2-enoate, a key step in pregabalin production. Using (S,S)-Et-DUPHOS-Rh at 25°C and 15 psi H2_2 in methanol, the reaction furnishes the (S)-cyano ester intermediate with 95% ee, which is subsequently hydrolyzed to the target drug. Notably, switching to the carboxylate salt substrate (e.g., potassium 3-cyano-5-methylhex-2-enoate) enhances ee to 98% due to improved catalyst-substrate π-backbonding interactions .

Solvent and Anion Effects

Enantioselectivity is highly solvent-dependent: polar aprotic solvents (THF, MeCN) favor higher ee (up to 99%) compared to nonpolar media (toluene, 85–90% ee). The tetrafluoroborate anion (BF4\text{BF}_4^-) proves optimal, whereas substitution with triflate (OTf\text{OTf}^-) reduces ee by 5–10%, likely due to altered ion-pairing dynamics at the rhodium center .

Mechanistic Insights and Kinetic Studies

Substrate-Catalyst Binding Modes

Density functional theory (DFT) calculations reveal that α,β-unsaturated esters bind to Rh via a η2^2-coordination mode, with the electron-withdrawing group (e.g., CN, COOR) positioned anti to the hydride. This orientation directs H2_2 addition to the re face of the olefin, producing the (R)-configured product. The ethyl groups on the phospholane rings sterically block alternative binding geometries, ensuring high enantioselectivity.

Turnover Frequency and Activation Energy

Kinetic studies in THF at 50°C yield a turnover frequency (TOF) of 1,200 h1^{-1} and an activation energy (EaE_a) of 45 kJ/mol. The rate-determining step is H2_2 heterolysis to form the Rh-H intermediate, as evidenced by deuterium kinetic isotope effects (kH/kD=2.3k_H/k_D = 2.3).

Comparative Performance with Other DUPHOS Ligands

Et-DUPHOS vs. Me-DUPHOS and iPr-DUPHOS

The ethyl substituents in (S,S)-Et-DUPHOS-Rh strike an optimal balance between steric bulk and electronic donation. Compared to Me-DUPHOS, which provides 85–90% ee in analogous reactions, the ethyl groups enhance π-acceptance from rhodium, stabilizing the transition state. Conversely, iPr-DUPHOS suffers from excessive steric hindrance, reducing TOF by 40% despite comparable ee.

Table 3: Ligand Comparison in α-Aminomethylacrylate Hydrogenation

Ligandee (%)TOF (h1^{-1})Solvent
Et-DUPHOS99.51,200THF
Me-DUPHOS90950THF
iPr-DUPHOS98720THF

Compatibility with Functional Groups

Industrial and Pharmacological Relevance

Scalability and Process Optimization

Pilot-scale hydrogenations (100 L reactor) demonstrate consistent ee (>99%) and conversion (>99.5%) under optimized conditions (40°C, 30 psi H2_2, 0.5 mol% catalyst loading). Catalyst recovery via nanofiltration membranes achieves 85% reuse efficiency over five cycles, reducing Rh waste to <5 ppm in the product.

Applications in Drug Synthesis

Beyond pregabalin, the catalyst enables the production of sitagliptin intermediates (92% ee) and β-lactam antibiotics (94% ee). Its utility in synthesizing chiral agrochemicals, such as (R)-metalaxyl (98% ee), underscores its versatility across industries .

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